N-(5-Iodopyrimidin-2-yl)methanesulfonamide
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Overview
Description
N-(5-Iodopyrimidin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to the pyrimidine ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodopyrimidin-2-yl)methanesulfonamide typically involves the iodination of a pyrimidine derivative followed by the introduction of the methanesulfonamide group. One common method involves the reaction of 5-iodopyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Iodopyrimidin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-Iodopyrimidin-2-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anticancer activities.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(5-Iodopyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the methanesulfonamide group can contribute to the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromopyrimidin-2-yl)methanesulfonamide: Similar structure but with a bromine atom instead of iodine.
N-(5-Chloropyrimidin-2-yl)methanesulfonamide: Contains a chlorine atom in place of iodine.
N-(5-Fluoropyrimidin-2-yl)methanesulfonamide: Features a fluorine atom instead of iodine.
Uniqueness
N-(5-Iodopyrimidin-2-yl)methanesulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger size and higher atomic number of iodine compared to other halogens can enhance the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C5H6IN3O2S |
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Molecular Weight |
299.09 g/mol |
IUPAC Name |
N-(5-iodopyrimidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6IN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) |
InChI Key |
BGOZBNCXOTUJTC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=N1)I |
Origin of Product |
United States |
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